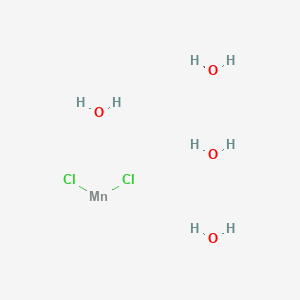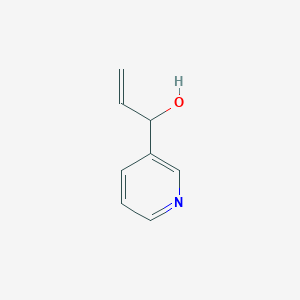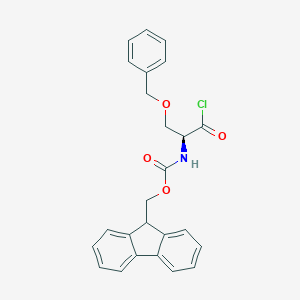
2-Bromo-8-chloro-1-octene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-8-chloro-1-octene is an organic compound with the molecular formula C8H14BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to an octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-8-chloro-1-octene can be synthesized through a multi-step process involving the formation of Grignard reagents and subsequent halogenation. One common method involves the reaction of 1-octene with bromine and chlorine under controlled conditions. The process typically includes the following steps:
Formation of Grignard Reagent: 1-octene is reacted with magnesium in the presence of dry ether to form the corresponding Grignard reagent.
Halogenation: The Grignard reagent is then treated with bromine and chlorine to introduce the halogen atoms at the desired positions on the octene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-chloro-1-octene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with various reagents, such as hydrogen, halogens, and hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Addition: Hydrogenation can be carried out using palladium or platinum catalysts under hydrogen gas. Halogenation can be performed using bromine or chlorine in the presence of light or a radical initiator.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation, while reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction.
Major Products Formed
Substitution: Formation of azides, nitriles, or thiols.
Addition: Formation of alkanes, dihalides, or halohydrins.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Scientific Research Applications
2-Bromo-8-chloro-1-octene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Bromo-8-chloro-1-octene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The double bond in the octene backbone allows for addition reactions, while the halogen atoms facilitate substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-octene: Similar structure but lacks the chlorine atom.
8-Chloro-1-octene: Similar structure but lacks the bromine atom.
1-Bromo-7-octene: Bromine atom is positioned differently on the octene backbone.
1-Chloro-7-octene: Chlorine atom is positioned differently on the octene backbone.
Uniqueness
2-Bromo-8-chloro-1-octene is unique due to the presence of both bromine and chlorine atoms on the same molecule, which provides distinct reactivity patterns and potential applications compared to its mono-halogenated counterparts. The combination of these halogens allows for a wider range of chemical transformations and applications in synthesis and research.
Properties
IUPAC Name |
2-bromo-8-chlorooct-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrCl/c1-8(9)6-4-2-3-5-7-10/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZAPRXVKIJVBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641085 |
Source


|
| Record name | 2-Bromo-8-chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141493-81-4 |
Source


|
| Record name | 2-Bromo-8-chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)


![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)






![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI)](/img/structure/B129077.png)
